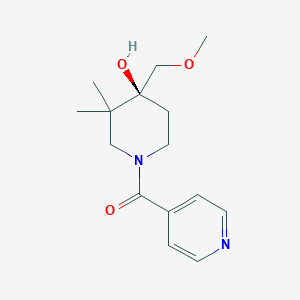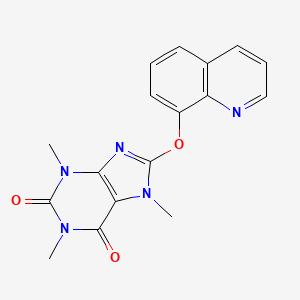
2,5,7-trimethyl-8-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-trimethyl-8-quinolinyl acetate, also known as TMQA, is a chemical compound that has been studied extensively for its potential use in scientific research. TMQA is a quinoline derivative that has shown promising results in various biological assays, making it a valuable tool for investigating biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of reactive oxygen species (ROS) formation. This activity may be responsible for its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5,7-trimethyl-8-quinolinyl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a useful tool for investigating oxidative stress and inflammation. However, this compound may have limitations in certain experiments, such as those involving live animals, due to its potential toxicity and lack of specificity.
Future Directions
There are several future directions for research involving 2,5,7-trimethyl-8-quinolinyl acetate, including the development of more specific and potent derivatives, the investigation of its potential use in cancer therapy, and the exploration of its effects on neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental settings.
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. Its fluorescent properties, metal chelation ability, and anti-inflammatory and antioxidant effects make it a promising candidate for further research in the fields of medicine and biology.
Synthesis Methods
2,5,7-trimethyl-8-quinolinyl acetate can be synthesized using a variety of methods, with the most common approach involving the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. Other methods include the use of different starting materials or alternative reaction conditions, but the basic principle remains the same.
Scientific Research Applications
2,5,7-trimethyl-8-quinolinyl acetate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
(2,5,7-trimethylquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-9(2)14(17-11(4)16)13-12(8)6-5-10(3)15-13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPQWQKDREYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)



![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)